5-Hydroxy-1-(4-methoxyphenyl)-4-methylpent-2-yn-1-one
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Overview
Description
5-Hydroxy-1-(4-methoxyphenyl)-4-methylpent-2-yn-1-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a pent-2-yn-1-one backbone, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(4-methoxyphenyl)-4-methylpent-2-yn-1-one typically involves the reaction of 4-methoxybenzaldehyde with propargyl alcohol in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the alkyne bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(4-methoxyphenyl)-4-methylpent-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne bond can be reduced to form an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(4-methoxyphenyl)-4-methylpent-2-yn-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one: Shares similar structural features but differs in the length of the carbon chain and the position of functional groups.
5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-yl](4-methoxyphenyl)methanone: Contains an indole ring and a morpholinoethyl group, which contribute to its unique properties.
Properties
CAS No. |
825628-43-1 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-hydroxy-1-(4-methoxyphenyl)-4-methylpent-2-yn-1-one |
InChI |
InChI=1S/C13H14O3/c1-10(9-14)3-8-13(15)11-4-6-12(16-2)7-5-11/h4-7,10,14H,9H2,1-2H3 |
InChI Key |
LLNJDMVQPNZOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C#CC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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